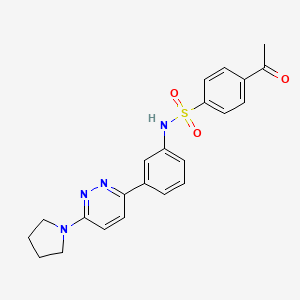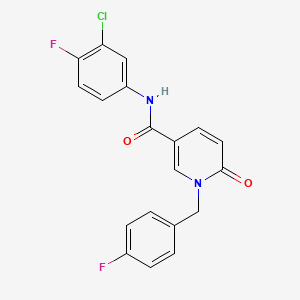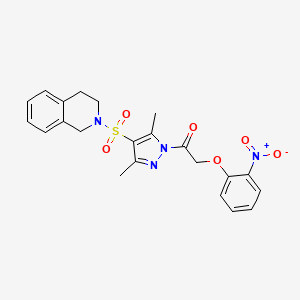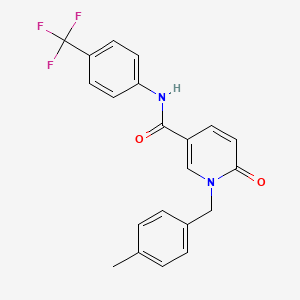
4-acetyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound featuring a combination of acetyl, pyrrolidinyl, pyridazinyl, phenyl, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinyl Intermediate:
Coupling with Phenyl Derivative: The pyridazinyl intermediate is then coupled with a phenyl derivative, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions, high-throughput screening for catalyst optimization, and employing green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, potentially converting them to amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or sulfonic acids.
Reduction: Amines or thiols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s structure suggests potential interactions with various biological targets. It may be investigated for its binding affinity to enzymes or receptors, contributing to the development of new pharmaceuticals.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its sulfonamide group is known for antibacterial properties, while the pyridazinyl and pyrrolidinyl groups may confer additional biological activities, such as anti-inflammatory or anticancer effects.
Industry
Industrially, the compound might be used in the development of new agrochemicals or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit bacterial growth by interfering with folic acid synthesis. The pyridazinyl and pyrrolidinyl groups could enhance binding specificity and potency by interacting with additional molecular targets, such as enzymes or receptors involved in inflammation or cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide: can be compared with other sulfonamide derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its combined structural features, which may confer a broader range of biological activities and higher specificity for certain targets compared to simpler sulfonamide or pyridazine derivatives.
Properties
Molecular Formula |
C22H22N4O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-acetyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H22N4O3S/c1-16(27)17-7-9-20(10-8-17)30(28,29)25-19-6-4-5-18(15-19)21-11-12-22(24-23-21)26-13-2-3-14-26/h4-12,15,25H,2-3,13-14H2,1H3 |
InChI Key |
RHMYIQXAJWQCOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-6-phenyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11255012.png)


![2-({[(3-Chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B11255023.png)
![4-fluoro-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B11255030.png)
![2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B11255035.png)
![N-(4-Acetylphenyl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide](/img/structure/B11255039.png)
![ethyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate](/img/structure/B11255040.png)
![Methyl 6-benzyl-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate](/img/structure/B11255046.png)
![N-(4-Fluoro-2-methylphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11255055.png)
![5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11255057.png)
![2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11255058.png)
![4-[(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-cyclopropylbenzamide](/img/structure/B11255067.png)
